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Compound of Interest

Compound Name: (r)-(+)-2,3-Dimethylpentane

Cat. No.: B15186406

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
the nine constitutional isomers of heptane (C7H16). The data presented is crucial for a wide
range of applications, including chemical process design, combustion research, and
computational chemistry models in drug development. This document summarizes key
guantitative data in a structured format, details the experimental methodologies used for their
determination, and provides a visual classification of the isomers.

Isomers of C7H16

The nine constitutional isomers of C7H16 are:

n-heptane

2-Methylhexane

3-Methylhexane

2,2-Dimethylpentane

2,3-Dimethylpentane

2,4-Dimethylpentane
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e 3,3-Dimethylpentane
e 3-Ethylpentane
e 2,2,3-Trimethylbutane

These isomers exhibit variations in their thermochemical properties due to differences in their
molecular structure, such as the degree of branching.

Thermochemical Data

The following tables summarize the standard molar enthalpy of formation (AfH°), standard
molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the nine isomers of
C7H16 in the gas phase at 298.15 K. The data has been compiled from the National Institute of
Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5][6][71[8][9][10][11]

Table 1: Standard Molar Enthalpy of Formation of C7H16 Isomers (gas phase, 298.15 K)

Isomer AfH® (kJ/mol)
n-heptane -187.8+0.8
2-Methylhexane -194.9+0.9
3-Methylhexane -192.3+£0.9
2,2-Dimethylpentane -205.9+1.0
2,3-Dimethylpentane -199.1+1.0
2,4-Dimethylpentane -203.9+1.0
3,3-Dimethylpentane -200.0+1.1
3-Ethylpentane -1935+1.0
2,2,3-Trimethylbutane -2059+1.1

Table 2: Standard Molar Entropy of C7H16 Isomers (gas phase, 298.15 K)
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Isomer S° (J/mol-K)
n-heptane 42791 +£1.26
2-Methylhexane 423.13 £ 1.67
3-Methylhexane 423.13 £ 1.67
2,2-Dimethylpentane 412.04 £ 2.09
2,3-Dimethylpentane 408.27 £ 2.09
2,4-Dimethylpentane 413.38 £2.09
3,3-Dimethylpentane 405.35 £ 2.09
3-Ethylpentane 416.06 = 2.09
2,2,3-Trimethylbutane 397.35+£2.09

Table 3: Molar Heat Capacity (Cp) of C7H16 Isomers (gas phase, 298.15 K)

Isomer Cp (J/mol-K)
n-heptane 166.31
2-Methylhexane 165.73
3-Methylhexane 165.73
2,2-Dimethylpentane 164.77
2,3-Dimethylpentane 163.34
2,4-Dimethylpentane 164.77
3,3-Dimethylpentane 164.77
3-Ethylpentane 165.23
2,2,3-Trimethylbutane 163.3+0.4

Experimental Protocols
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The determination of the thermochemical data presented in this guide relies on a combination
of experimental techniques and theoretical calculations.

Determination of Enthalpy of Formation

The standard enthalpy of formation of the C7H16 isomers is primarily determined using
combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

Click to download full resolution via product page
Workflow for determining the enthalpy of formation using combustion calorimetry.

A precisely weighed sample of the liquid hydrocarbon is sealed in a container, often a thin-
walled glass ampoule or a combustible bag. This container is then placed inside a "bomb," a
robust, constant-volume vessel, which is subsequently pressurized with a large excess of pure
oxygen. The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
The sample is ignited electrically, and the complete combustion reaction occurs. The
temperature change of the water and the calorimeter is meticulously measured.

From the temperature rise and the known heat capacity of the calorimeter system, the total
heat released during the combustion is calculated. Corrections are applied for the ignition
energy and the formation of nitric acid from any nitrogen present. This corrected heat release
corresponds to the change in internal energy (AU) for the combustion reaction at constant
volume. The enthalpy of combustion (AcH®) is then calculated from AU. Finally, using Hess's
Law and the known standard enthalpies of formation of carbon dioxide and water, the standard
enthalpy of formation of the C7H16 isomer is determined.
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Determination of Entropy and Heat Capacity

The standard entropy and heat capacity of the C7H16 isomers are typically determined using a
combination of low-temperature calorimetry and statistical mechanics based on spectroscopic

data.

Experimental and Computational Workflow

Experimental Measurements

Vibrational Spectroscopy Low-Temperature
(IR and Raman) Adiabatic Calorimetry

4 Cornputational Analysis R
Vibrational Frequencies e Structure_ i
Moment of Inertia
Statistical Mechanics Heat Capacity Data
Calculations (Solid Phase)
l Third Law&f Thermodynamics
Calculation of Entropy
and Heat Capacity (Gas Phase)

\ %

Click to download full resolution via product page

Workflow for determining entropy and heat capacity.
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Low-temperature adiabatic calorimetry is used to measure the heat capacity of the solid and
liquid phases from near absolute zero up to room temperature. These measurements are used
to calculate the entropy of the liquid at a given temperature using the third law of
thermodynamics.

For the gas phase, statistical mechanics provides a powerful tool to calculate entropy and heat
capacity. This method requires knowledge of the molecular structure (bond lengths and
angles), which determines the moments of inertia, and the vibrational frequencies of the
molecule. These vibrational frequencies are obtained from experimental infrared (IR) and
Raman spectroscopy. The translational, rotational, and vibrational contributions to the entropy
and heat capacity are then calculated using the principles of statistical mechanics.

Classification of C7H16 Isomers

The nine isomers of C7H16 can be classified based on their carbon chain structure. This
classification is useful for understanding the relationship between structure and
thermochemical properties.
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Classification of C7H16 isomers based on their carbon backbone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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